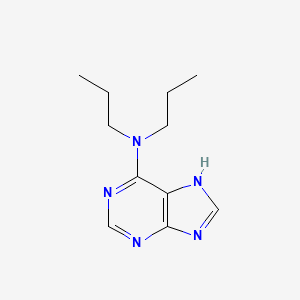![molecular formula C16H23ClN4O2 B2419243 Tert-butyl 2-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate CAS No. 2378501-16-5](/img/structure/B2419243.png)
Tert-butyl 2-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate is a chemical compound that has attracted the attention of the scientific community due to its potential applications in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate is not fully understood. However, several studies have suggested that this compound exerts its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. Furthermore, it has been proposed that this compound may also act as a DNA intercalator, thereby disrupting DNA replication and leading to cell death.
Biochemical and Physiological Effects
Tert-butyl 2-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate has been shown to exhibit several biochemical and physiological effects. Studies have reported that this compound can induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth. Additionally, this compound has been shown to possess antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of tert-butyl 2-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate is its potent antitumor activity against various cancer cell lines. Additionally, this compound possesses antimicrobial and antifungal properties, making it a promising candidate for the development of new antibiotics. However, one of the major limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo.
Direcciones Futuras
Several future directions for the research on tert-butyl 2-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate can be identified. Firstly, further studies are needed to elucidate the mechanism of action of this compound. Additionally, more research is needed to investigate the potential applications of this compound in the treatment of other diseases, such as fungal infections. Furthermore, the development of new synthetic methods for this compound that improve its solubility in water would be beneficial for its potential use in vivo. Finally, the development of analogs of this compound with improved pharmacological properties could lead to the discovery of new therapeutic agents.
Métodos De Síntesis
The synthesis of tert-butyl 2-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate involves the reaction of 2-chloropyrimidine-4-carboxylic acid with tert-butyl 2-amino-3-methylbutanoate in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide. The reaction mixture is then heated at reflux temperature for several hours to yield the desired product.
Aplicaciones Científicas De Investigación
Tert-butyl 2-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate has been extensively studied for its potential applications as a therapeutic agent. Several research studies have reported that this compound exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to possess antimicrobial and antifungal properties, making it a promising candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
tert-butyl 2-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN4O2/c1-15(2,3)23-14(22)20-8-4-6-16(9-20)10-21(11-16)12-5-7-18-13(17)19-12/h5,7H,4,6,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGHBBZUQSDJNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CN(C2)C3=NC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


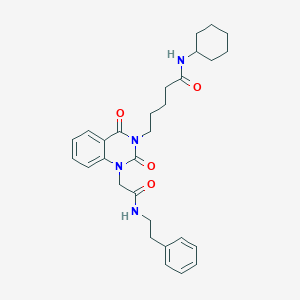
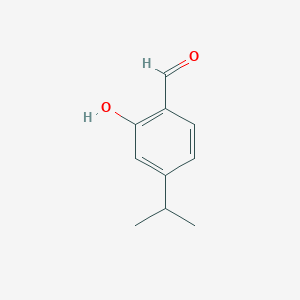

![2-Acetylspiro[3.3]heptane](/img/structure/B2419165.png)


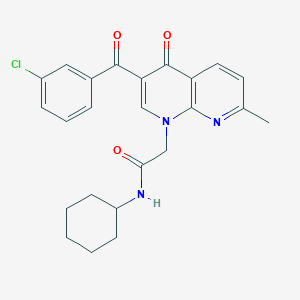
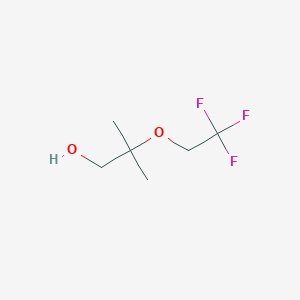
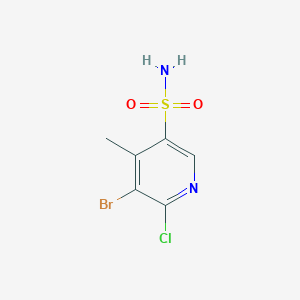
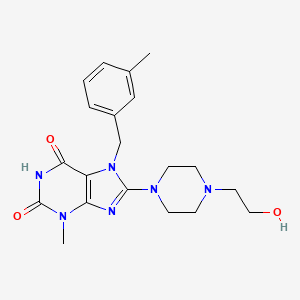
![Cyclobutyl-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2419177.png)

